AFG206

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

AFG206 FLT3 inhibitor mechanism of action

AFG206: Known Characteristics

This compound is identified in the literature as a novel first-generation "type II" FLT3 inhibitor [1] [2]. The key known aspects of its profile are summarized below.

| Characteristic | Description of this compound |

|---|---|

| Classification | First-generation, "Type II" FLT3 inhibitor [1] |

| Primary Target | Mutant FLT3 kinase activity (in-frame duplications/point mutations) [1] |

| Mechanism | Binds to inactive kinase conformation; inhibits aberrant signaling [1] [3] |

| Cellular Effects | Inhibits proliferation, induces apoptosis, causes cell cycle arrest in FLT3 mutant cells [1] |

| Potency & Resistance | Potent and selective, but cross-resistance observed with "type I" inhibitors (e.g., PKC412) [1] |

Experimental Workflow for Characterizing FLT3 Inhibitors

While specific protocols for this compound are not available, established methodologies for evaluating FLT3 inhibitors are well-documented in recent literature [4]. The following diagram and table outline a generalized experimental workflow that researchers use to characterize compounds like this compound.

Experimental workflow for FLT3 inhibitor characterization.

| Experimental Stage | Protocol Objective & Key Methodologies |

|---|

| 1. In Vitro Kinase Assay | Objective: Determine direct inhibition of FLT3 kinase activity. Method: Use purified FLT3-ITD mutant protein. Incubate with test compound (this compound) and ATP. Measure remaining kinase activity using a detection method like Microscale Thermophoresis (MST) or ADP-Glo to calculate IC50 [4]. | | 2. Cellular Proliferation Assay | Objective: Assess anti-proliferative effect on AML cell lines. Method: Treat FLT3-ITD mutant cell lines (e.g., MV4-11) and wild-type control lines with this compound. Use cell viability assays (e.g., MTT, CellTiter-Glo) after 48-72 hours to determine IC50 [4]. | | 3. Mechanism of Action | Objective: Confirm on-target effect and apoptosis induction. Method: Perform Western Blotting to detect reduced phosphorylation of FLT3 and downstream targets (STAT5, AKT, ERK). Use Flow Cytometry with Annexin V/PI staining to quantify apoptosis [1]. | | 4. Resistance & Specificity | Objective: Evaluate cross-resistance and kinase selectivity. Method: Test efficacy against cells with known resistance to other FLT3 inhibitors (e.g., PKC412-resistant). Use kinase profiling panels to assess selectivity over other kinases [1]. |

Insights for Further Research

The search results confirm that this compound was part of early research efforts, and the field has since advanced significantly.

- Explore Second-Generation Inhibitors: The limitations of first-generation inhibitors like this compound propelled the development of second-generation "type II" inhibitors (e.g., AUZ454, ATH686). These were designed with structural improvements, such as a piperazine moiety, leading to higher potency and an ability to override drug resistance [1].

- Focus on Clinically Approved Inhibitors: Current research and clinical practice have moved towards FDA-approved FLT3 inhibitors. Midostaurin (first-generation, type I) is used with chemotherapy in newly diagnosed patients, and Gilteritinib (second-generation, type I) is a standard of care for relapsed/refractory disease [5] [3]. These agents have robust clinical data and established protocols.

References

- 1. Antileukemic Effects of Novel First- and Second-Generation... [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Antileukemic Effects of Novel First- and Second-Generation... [academia.edu]

- 3. Frontiers | FLT Mutations in Acute Myeloid Leukemia: Key Concepts... 3 [frontiersin.org]

- 4. Discovery of novel and highly potent small molecule ... [frontiersin.org]

- 5. FLT3 inhibitors in AML: Therapeutic use & response rates [pmc.ncbi.nlm.nih.gov]

first-generation type II FLT3 inhibitor definition

Pros, Cons, and Clinical Context

The properties of first-generation type II inhibitors present a mixed profile of clinical benefits and challenges.

- Advantages of Multi-Kinase Activity: The broad targeting of other kinases (like VEGFR, PDGFR, KIT, and RAF) could, in theory, provide enhanced anti-leukemic effects by simultaneously inhibiting multiple pathways involved in cancer cell survival and proliferation [1] [2].

- Major Drawbacks: The primary disadvantages are their lack of specificity, which leads to more off-target toxicities, and their inherent inability to inhibit FLT3 with tyrosine kinase domain (TKD) point mutations, a common mechanism of resistance [3] [4]. They also tend to have higher IC50 values (meaning less potency) and shorter half-lives in plasma compared to second-generation agents [3].

Key Experimental Methods for Profiling Inhibitors

In a preclinical setting, characterizing a compound as a first-generation type II FLT3 inhibitor involves a series of established biochemical and cellular assays. The workflow below outlines the key experimental steps.

Assay Descriptions:

- Biochemical Assays: These quantify the direct interaction between the inhibitor and the FLT3 kinase domain. ATP-competitive binding assays determine the compound's strength (IC50) in inhibiting FLT3's enzymatic activity [5].

- Cellular Assays: These evaluate the functional effect on living cells. Experiments use engineered cell lines (like Ba/F3 cells) that depend on mutant FLT3 (ITD or TKD) for survival.

- Proliferation/Apoptosis: The compound's ability to kill FLT3-dependent cells is measured, typically showing high potency against FLT3-ITD but not FLT3-TKD mutants [5].

- Target Engagement: Western blotting confirms that the compound directly inhibits FLT3 autophosphorylation and its key downstream signals, such as STAT5 and MAPK [1] [5].

- Selectivity Profiling: To be classified as "first-generation," kinase panel screens must show significant "off-target" inhibition of other kinases like KIT, VEGFR, and PDGFR [1] [2].

- Mechanism of Action Studies: Molecular modeling and docking studies are crucial. They visually demonstrate that the compound binds to the "DFG-out" inactive conformation of FLT3, a hallmark of Type II inhibitors [5]. Functional confirmation comes from assays showing the compound is ineffective against cells with common TKD mutations like D835Y [1] [2].

Comparison with Other Inhibitor Classes

The evolution of FLT3-targeted therapy has led to more advanced inhibitors. The table below contrasts first-generation type II inhibitors with other major classes.

| Inhibitor Class | Generation & Type | Key Examples | Mechanism / Key Differentiator | Efficacy vs. FLT3-TKD |

|---|---|---|---|---|

| First-Gen, Type I | First / Type I | Midostaurin, Lestaurtinib, Sunitinib [1] [2] | Binds active kinase conformation ("DFG-in"); multi-kinase target profile [2]. | Yes (Type I inhibitors are active against TKD mutations) [2]. |

| First-Gen, Type II | First / Type II | Sorafenib, Tandutinib [1] [2] | Binds inactive kinase conformation ("DFG-out"); multi-kinase target profile. | No [1] [6]. |

| Second-Gen, Type I | Second / Type I | Gilteritinib, Crenolanib [1] [3] | Binds active conformation; highly selective for FLT3 with fewer off-target effects [3] [4]. | Yes [6]. |

| Second-Gen, Type II | Second / Type II | Quizartinib [1] [3] | Binds inactive conformation; highly selective for FLT3. | No [6]. |

Navigating the Current Research Landscape

- Clinical Status: The development of many first-generation Type II inhibitors has been superseded by more potent and selective agents. However, sorafenib continues to be studied in various clinical trials and combinations for AML [3] [2].

- Overcoming Resistance: A key reason for the development of second-generation Type I inhibitors (like gilteritinib) was to overcome the limitation of Type II inhibitors, as they are effective against both FLT3-ITD and the activating TKD mutations that cause resistance [6] [7].

- Modern Focus: Current research is heavily focused on next-generation inhibitors designed to overcome resistance mutations (like F691L and D835Y), novel therapeutic modalities (e.g., PROTACs), and rational combination therapies [3] [7].

References

- 1. FLT3 inhibitors in acute myeloid leukemia [pmc.ncbi.nlm.nih.gov]

- 2. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts ... [frontiersin.org]

- 3. Developments and challenges of FLT3 inhibitors in acute ... [pmc.ncbi.nlm.nih.gov]

- 4. Targeting FLT3 for treating diseases: FLT3 inhibitors [sciencedirect.com]

- 5. Antileukemic Effects of Novel First- and Second-Generation ... [pmc.ncbi.nlm.nih.gov]

- 6. Type 1/2 FLT3 Inhibitors in AML [onclive.com]

- 7. Rational design of next-generation FLT3 inhibitors in acute ... [pubmed.ncbi.nlm.nih.gov]

Biological Activity and Target Profile

AFG206 specifically targets and inhibits mutant forms of the FLT3 tyrosine kinase, a key driver in certain AML cases [1].

- Molecular Target: Mutant FLT3 (including Internal Tandem Duplication (ITD) and point mutations like D835Y) [1].

- Mechanism: As a "type II" inhibitor, it binds to the inactive "DFG-out" conformation of the FLT3 kinase. It competes with ATP, engaging a hydrophobic pocket adjacent to the ATP binding site [1].

- Primary Effect: Potent inhibition of mutant FLT3 autophosphorylation, suppressing downstream signaling (e.g., STAT5 and MAPK pathways), leading to cell cycle arrest and apoptosis [1].

Quantitative Activity Data

The table below summarizes key experimental data for this compound's antileukemic activity:

| Assay/Cell Line | Measured Effect (IC₅₀) | Experimental Conditions |

|---|---|---|

| Cell Proliferation (FLT3-ITD-Ba/F3) | ~0.1 µM [1] | Inhibition of proliferation in FLT3-ITD-dependent cells; parental Ba/F3 cells (IL-3 dependent) unaffected up to 1 µM [1]. |

| Cell Proliferation (D835Y-Ba/F3) | ~0.1 µM [1] | Inhibition of proliferation in cells expressing FLT3 with activation loop mutation [1]. |

| FLT3 Autophosphorylation | Strong inhibition at 1 µM [1] | Western blot analysis of whole cell lysates after 1.5-hour treatment [1]. |

Key Experimental Protocols

The biological data for this compound was generated using standard biochemical and cellular assays [1]:

- Cellular Proliferation (IC₅₀ Determination): FLT3-ITD-Ba/F3 and D835Y-Ba/F3 cells were treated with this compound. Cell viability was measured, and IC₅₀ values were calculated. Rescue experiments were performed by adding WEHI (as an IL-3 source) to confirm that cytotoxicity was specifically due to FLT3 inhibition [1].

- Apoptosis Analysis: Induction of apoptosis was assessed in the same cell lines after treatment with this compound, typically using methods like flow cytometry for Annexin V/propidium iodide staining [1].

- Western Blotting: To confirm target engagement and mechanism, cells were treated with this compound (e.g., 1 µM for 1.5 hours). Whole cell lysates were analyzed by Western blot to detect inhibition of FLT3 autophosphorylation and subsequent reduction in phosphorylation of downstream signaling proteins like STAT5 and MAPK [1].

- Serum Binding Assay: The antiproliferative activity of this compound was tested in the presence of human serum and found to be only modestly affected, suggesting serum proteins do not significantly reduce its efficacy [1].

FLT3 Signaling and Inhibitor Mechanism

The following diagram illustrates the signaling pathway of mutant FLT3 and the point of inhibition by this compound.

Mutant FLT3 signaling pathway and this compound inhibition. This compound, a type II inhibitor, binds the inactive form of mutant FLT3, blocking its autophosphorylation and downstream survival signals [1].

Type I vs. Type II FLT3 Inhibitor Binding

The key structural difference between inhibitor types is their binding conformation, which impacts their ability to overcome resistance.

Type I vs. Type II FLT3 inhibitor binding mechanisms. Type II inhibitors like this compound bind the inactive "DFG-out" form, occupying an additional hydrophobic pocket and potentially overriding resistance to type I inhibitors [1].

Research Significance and Potential

This compound represents a significant step in targeted AML therapy development. Its "type II" binding mode is particularly promising, as second-generation inhibitors in this class (like AUZ454 and ATH686) have demonstrated the ability to override resistance that develops against "type I" inhibitors such as PKC412 [1]. This highlights the importance of this compound's structural class in developing future therapeutic strategies.

References

AFG-206 Drug Profile Overview

The table below summarizes the core information available for AFG-206 from the PatSnap database [1].

| Property | Description |

|---|---|

| Drug Type | Small molecule drug [1] |

| Target | FLT3 (Tyrosine-protein kinase receptor) [1] |

| Mechanism of Action | FLT3 inhibitor [1] |

| Highest Phase | Discovery (as of October 2010) [1] |

| Active Indication | - |

| Molecular Formula | C₂₀H₁₉N₃O₂ [1] |

| CAS Registry | 630122-37-1 [1] |

Information Gaps and Limitations

The search results lack the specific, in-depth data you requested [1]:

- No detailed experimental data: The available record does not contain quantitative results, efficacy studies, or pharmacokinetic data.

- No experimental protocols: Methodologies for key experiments involving AFG-206 are not provided in the search results.

- Outdated status: The drug's status has not been updated since the discovery phase in 2010, suggesting that its development may have been discontinued [1].

Example Protocol and Visualization

While specific protocols for AFG-206 are unavailable, the search results provide a detailed protocol for a different, unrelated neurological study [2]. The following Graphviz diagram and code illustrate how you can structure a general experimental workflow, adhering to your formatting specifications.

A general workflow for a preclinical study, illustrating key experimental phases.

The DOT script above uses your specified color palette and ensures high contrast between text and node backgrounds. Key attributes used include:

fontcolor="#202124"andfillcolorfor high-contrast node text.labeldistance=2.5on edges to create a gap between the text and the line.colorscheme="X11"is declared to ensure color consistency.

References

FLT3 signaling pathway in leukemia

FLT3 Biology and Role in Leukemia

FLT3 (FMS-like tyrosine kinase 3) is a class III receptor tyrosine kinase expressed predominantly on hematopoietic stem and progenitor cells. Its signaling is essential for normal survival, proliferation, and differentiation of these cells [1] [2].

- Normal Signaling: In physiology, FLT3 activation is strictly ligand-dependent. Binding of the FLT3 ligand (FLT3L) induces receptor dimerization, autophosphorylation, and initiation of downstream signaling cascades [1] [3].

- Role in Immunity: The FLT3/FLT3L axis is indispensable for immune cell development, particularly for the differentiation and expansion of conventional and plasmacytoid dendritic cells (DCs) and NK cells [1].

- Oncogenic Deregulation: In about 30% of AML cases, FLT3 is mutated, leading to constitutive, ligand-independent activation that drives leukemogenesis [1] [4]. These mutations are classified as:

- Internal Tandem Duplications (ITD): Occur in the juxtamembrane domain, disrupting its autoinhibitory function. Found in ~20-25% of adult AML, it confers a poor prognosis [1] [4].

- Tyrosine Kinase Domain (TKD) Mutations: Point mutations (most commonly at D835) stabilize the active kinase conformation. Found in 5-10% of AML, their prognostic impact is less consistent [1] [4].

The diagram below illustrates the core FLT3 signaling network and its key downstream pathways.

Key Experimental & Computational Methodologies

Studying the FLT3 pathway involves a combination of wet-lab and dry-lab approaches.

Experimental Analysis of Signaling

To map the FLT3 signaling network and inhibitor responses, researchers use a multiparametric analysis strategy [5].

- Perturbation: FLT3-ITD positive cell lines (e.g., Ba/F3 models with ITD in JMD or TKD1 domains) are treated under different conditions, including FLT3 inhibitors (e.g., Midostaurin), other pathway inhibitors, and cytokines.

- Measurement: The activity (phosphorylation status) of key "sentinel proteins" in the network is measured. These typically include nodes like p-ERK, p-AKT, p-STAT5, p-S6, and cleaved Caspase-3.

- Data Generation: The resulting dataset quantifies signaling pathway activity under various inhibitory conditions, providing a training set for computational models.

Computational Modeling with Boolean Networks

A systems biology approach integrates experimental data to build predictive models [5].

- Prior Knowledge Network (PKN): A literature-derived, static network of causal interactions (activation/inhibition) between proteins downstream of FLT3 and other key receptors (e.g., IGF1R, TNFR) is constructed. Resources like the SIGNOR repository are used.

- Model Training and Optimization: Using a tool like CellNOptR, the PKN is trained against the multiparametric experimental data. The algorithm searches for the optimal logic (AND, OR, NOT) that best describes the data, generating a genotype-specific (e.g., JMD- vs. TKD-ITD) Boolean model.

- Simulation and Prediction: The optimized model can perform in silico "knock-outs" of network nodes to predict the effect of single or combination therapies on cell fate (e.g., apoptosis). This helps identify rational drug combinations to overcome resistance.

The workflow for this integrated methodology is summarized below.

FLT3 Inhibitors in Clinical Development

The development of FLT3 inhibitors (FLT3i) has transformed the treatment landscape for FLT3-mutated AML [3].

- Mechanism of Action: FLT3i are categorized based on their binding mode to the kinase domain [4]:

- Type I Inhibitors: Bind the active kinase conformation ("DFG-in") and target both FLT3-ITD and most FLT3-TKD mutations (e.g., Midostaurin, Gilteritinib).

- Type II Inhibitors: Bind the inactive kinase conformation ("DFG-out") and are ineffective against many common TKD mutations (e.g., Quizartinib).

The table below summarizes key approved and investigational FLT3 inhibitors.

| Inhibitor Name | Type / Generation | Key Features & Mutational Coverage | Clinical Status (Example) |

|---|---|---|---|

| Midostaurin | Type I, First-gen | Multi-kinase inhibitor; combined with chemotherapy in frontline [4]. | Approved (Frontline) |

| Gilteritinib | Type I, Second-gen | More selective; active against ITD and TKD; used in R/R setting [3] [4]. | Approved (R/R) |

| Quizartinib | Type II, Second-gen | Highly selective for ITD; less active against TKD; approved in frontline [3]. | Approved (Frontline) |

| Crenolanib | Type I, Investigational | Potent against D835 and F691L resistance mutations [3]. | Phase II Trials |

| FF-10101 | Type I, Next-gen | Covalent inhibitor; targets Cys695; active against ITD, D835Y, F691L [3]. | Phase I Trials |

Mechanisms of Resistance to FLT3 Inhibition

Despite the efficacy of FLT3i, resistance remains a major clinical challenge. Mechanisms are broadly categorized as cell-intrinsic and cell-extrinsic [1] [3].

- On-Target Resistance: Acquisition of secondary mutations in the FLT3 gene itself (e.g., F691L or D835), which directly interfere with drug binding [3] [4].

- Off-Target/Bypass Resistance: Activation of parallel survival signaling pathways, such as RAS/MAPK, PI3K/AKT, or STAT5, can sustain leukemic cell survival despite FLT3 inhibition [1] [6].

- Bone Marrow Microenvironment: The bone marrow niche protects leukemic cells by providing high levels of FLT3L and other cytoprotective cytokines, which can reduce the efficacy of FLT3i [1] [3].

The following table outlines the primary resistance mechanisms and potential strategies to overcome them.

| Resistance Mechanism | Description | Potential Overcoming Strategies |

|---|---|---|

| Secondary FLT3 Mutations | Point mutations in the kinase domain (e.g., F691L "gatekeeper") reduce drug binding [3] [4]. | Next-gen covalent inhibitors (FF-10101), Crenolanib [3]. |

| Bypass Signaling Activation | Upregulation of parallel pathways (RAS, PI3K, AXL, PIM kinases) maintains survival signals [1] [5]. | Rational combinations (FLT3i + MEKi, FLT3i + BCL2i) [3]. |

| Microenvironment Protection | Bone marrow stroma secretes FLT3L and other factors, creating a protective niche [1]. | Disrupting niche interactions; high-dose regimens. |

| Altered Metabolism & Apoptosis | Metabolic reprogramming and shifts in anti-apoptotic protein expression (e.g., MCL-1) [1]. | Combinations with metabolic or BCL-2 family inhibitors [3]. |

Future Directions and Combination Therapies

Research is focused on deepening responses and overcoming resistance through novel agents and combinations.

- Novel Therapeutic Agents: Beyond small molecules, antibody-based therapies (e.g., bispecific T-cell engagers), FLT3 CAR-T cells, and targeting regulators of FLT3 stability (e.g., deubiquitinating enzyme USP10) are under investigation [2] [3].

- Rational Combination Therapies: The future of FLT3-targeted therapy lies in rational combinations. Examples supported by preclinical and clinical evidence include [3] [7]:

- FLT3i + BCL-2 Inhibitors (Venetoclax): Synergistically promote apoptosis.

- FLT3i + Hypomethylating Agents: Broader epigenetic targeting.

- FLT3i + Menin Inhibitors (e.g., Ziftomenib): Particularly relevant for the large subset of patients with co-mutated NPM1 and FLT3-ITD [7].

- FLT3i + Chemotherapy: Established standard in frontline therapy.

Important Technical Notes

- MRD and Biomarker Development: The detection and eradication of measurable residual disease (MRD) is a key predictor of relapse. Next-generation sequencing (NGS) assays are being developed and validated to detect FLT3 mutations at low variant allele frequencies to guide MRD-directed therapy [1] [4].

- Consideration of Immune Effects: Given FLT3's critical role in dendritic cell and NK cell development, the immunomodulatory effects of FLT3 inhibition must be considered, as they may impact long-term immune competence and therapeutic outcomes [1].

The field of FLT3 targeting continues to evolve rapidly, moving from single-agent inhibition to sophisticated, biomarker-driven combination regimens aimed at achieving durable remissions.

References

- 1. FLT3: A 35-Year Voyage from Discovery to the Next ... [pmc.ncbi.nlm.nih.gov]

- 2. Novel molecular mechanisms of FLT3 deregulation [molecular-cancer.biomedcentral.com]

- 3. Rational design of next-generation FLT3 inhibitors in acute ... [sciencedirect.com]

- 4. Frontiers | FLT Mutations in Acute Myeloid Leukemia: Key Concepts... 3 [frontiersin.org]

- 5. Unveiling the signaling network of FLT -ITD AML improves drug... 3 [elifesciences.org]

- 6. Computer simulations of the signalling network in FLT +-acute... 3 [bmcbioinformatics.biomedcentral.com]

- 7. Kura Oncology and Kyowa Kirin Launch Clinical Trial ... [ir.kuraoncology.com]

mutant FLT3 kinase inhibition by AFG206

Compound Profile & Mechanism of Action

AFG206 is identified as a novel first-generation "type II" FLT3 inhibitor [1] [2]. Its core mechanism involves binding to the inactive conformation of the FLT3 kinase, specifically targeting the DFG-out conformation of the ATP-binding pocket [3]. This allows it to potently and selectively inhibit the kinase activity of mutant FLT3, which drives proliferation in a subset of Acute Myeloid Leukemia (AML) [1].

Key Experimental Findings

The table below summarizes the primary antileukemic effects of this compound observed in the referenced study.

| Experimental Aspect | Findings for this compound |

|---|---|

| Primary Mechanism | Induction of apoptosis and cell cycle inhibition in cells harboring FLT3 mutants [1]. |

| Target Selectivity | Potent and selective targeting of mutant FLT3 protein kinase activity [1]. |

| Limitation & Cross-Resistance | Demonstrated cross-resistance with "type I" FLT3 inhibitors (e.g., PKC412). Its potency was insufficient to kill cells resistant to type I inhibitors [1]. |

Context within FLT3 Inhibitor Development

The research on this compound played a role in understanding the structure-activity relationships of FLT3 inhibitors. The study found that second-generation type II inhibitors (like AUZ454 and ATH686), which featured an improved interaction with the ATP pocket due to a piperazine moiety and placement of an amino group in position 2 of the pyrimidine ring, showed significantly increased potency and could overcome resistance that this compound could not [1].

The following diagram illustrates the general mechanism of FLT3-ITD driven leukemia and the inhibitory action of Type I and Type II inhibitors like this compound.

Diagram illustrating FLT3-ITD signaling, inhibition by Type I/II inhibitors, and common resistance mutations.

Experimental & Clinical Development Context

To help frame the research on this compound, the table below contrasts its features with later-generation inhibitors.

| Feature | First-Gen Type II (e.g., this compound) | Second-Gen Type II (e.g., AUZ454) | Second-Gen Type I (e.g., Gilteritinib) |

|---|---|---|---|

| Binding Conformation | Inactive (DFG-out) [3] | Inactive (DFG-out) [1] | Active (DFG-in) [3] |

| Target Spectrum | Mutant FLT3 [1] | Mutant FLT3 [1] | FLT3-ITD & TKD mutations [4] [3] |

| Key against Resistance | Limited [1] | Overcomes type I resistance [1] | Effective against some TKD mutations [3] |

| Clinical Status | Pre-clinical Research [1] | Pre-clinical Research [1] | FDA-approved [4] |

References

- 1. Antileukemic Effects of Novel First- and Second-Generation... [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Antileukemic Effects of Novel First- and Second-Generation... [academia.edu]

- 3. Mechanisms Underlying Resistance to FLT3 Inhibitors in ... [mdpi.com]

- 4. Frontiers | Developments and challenges of FLT in acute... 3 inhibitors [frontiersin.org]

A Framework for Determining Solubility & Storage Conditions

Since specific data for AFG206 is unavailable, you will need to empirically determine its properties. The table below outlines the core factors and methodologies to investigate.

| Aspect | Key Factors to Investigate | Recommended Experimental Methods |

|---|---|---|

| Solubility | Solvent/pH, solid form (polymorph), temperature, excipient interactions [1] [2] | High-throughput assays (kinetic/thermodynamic), Automated Polarized Light Microscopy (for solid form) [2], classic shake-flask method [1] |

| Storage Conditions | Temperature, moisture/humidity, residual moisture in solid dosage form, excipient compatibility, headspace gas [3] [4] | Long-term & accelerated stability studies (e.g., ICH guidelines), Isothermal Microcalorimetry (TAM) for excipient compatibility [4], Karl Fisher titration for moisture [3] |

Key Experimental Protocols

Here are detailed methodologies for two critical experiments referenced in the technical literature.

High-Throughput Solubility Measurement with Solid Form Analysis

This protocol is crucial because the solid form of a precipitant (crystalline vs. amorphous) significantly impacts solubility measurements [2].

Experimental workflow for solubility measurement.

Key Steps:

- Sample Preparation: Begin with a concentrated stock solution of this compound in DMSO. Dilute this stock into the relevant aqueous buffer, ensuring the final DMSO concentration is low (e.g., 1% v/v) to minimize cosolvent effects [2].

- Incubation & Analysis: After incubation (e.g., 20 hours), analyze the precipitate using Automated Polarized Light Microscopy. Identifying birefringence confirms the presence of crystalline material [2].

- Data Interpretation: If the precipitant is crystalline after a long incubation, the measured solubility is likely close to the true thermodynamic solubility. If the precipitant is non-crystalline (amorphous) or incubation times are short (e.g., 10 minutes), the measured solubility will be anomalously high [2].

Drug-Excipient Compatibility Study Using Isothermal Microcalorimetry (TAM)

This protocol uses Thermal Activity Monitoring (TAM) to quickly predict instability, such as hydrolytic degradation, by measuring heat flow from interactions [4].

TAM workflow for drug-excipient compatibility.

Key Steps:

- Experimental Setup: Precisely weigh this compound (API), the excipient, and a physical mixture of the two (e.g., 1:1 ratio) into separate sealed ampoules. These are loaded into the TAM instrument held at a constant temperature (e.g., 40°C) [4].

- Data Collection: The instrument continuously monitors the minute heat flow (in µW) produced or absorbed by each sample over a period of several days [4].

- Analysis: The theoretical heat signal for a non-interacting mixture is calculated as the weighted average of the individual API and excipient signals. A significant difference between this theoretical value and the measured heat signal from the actual mixture indicates an interaction. The total Interaction Energy (J/g) is calculated and used to rank excipient compatibility [4].

Critical Insights from Technical Literature

The following points, drawn from recent studies, are essential for a successful formulation.

- Moisture Content Has a Complex Role: The relationship between moisture and stability is not always linear. One study on freeze-dried IgG found that both under-drying and over-drying could be detrimental, suggesting an optimal moisture range may exist for solid formulations [3].

- Lipid Excipients Can Enhance Stability: For compounds susceptible to hydrolytic degradation (like acetylsalicylic acid), formulating with lipid-based excipients can significantly improve stability. One study demonstrated that a simple lipid dispersion reduced hydrolysis compared to mixtures requiring heat processing [4].

- Compatibility is More Than Just Chemistry: Drug-excipient compatibility involves physical and chemical interactions. Techniques like spectroscopy (IR, NMR) can confirm the formation of hydrogen bonds between a drug and excipient, which can improve solubility and stability [5].

References

- 1. High throughput solubility measurement in drug discovery ... [pubmed.ncbi.nlm.nih.gov]

- 2. High throughput solubility measurement with automated ... [pubmed.ncbi.nlm.nih.gov]

- 3. The Influence of Moisture Content and Temperature ... [pmc.ncbi.nlm.nih.gov]

- 4. A Quick Approach for Evaluation of Drug-Excipient ... [drug-dev.com]

- 5. A case study with benznidazole and monoglycerides [pubmed.ncbi.nlm.nih.gov]

AFG206 in acute myeloid leukemia research

Compound Profile: AFG206

The table below summarizes the core technical information available for AFF206.

| Property | Description |

|---|---|

| Role & Classification | Novel first-generation "Type II" FLT3 inhibitor [1] [2] [3]. |

| Primary Target | Mutant FLT3 (FMS-like tyrosine kinase 3) in Acute Myeloid Leukemia (AML) [1]. |

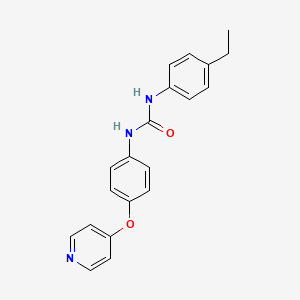

| Key Structural Features | • Backbone: Diaryl urea derivative (N-[4-(pyrimidin-4-yloxy)phenyl]-N'-phenylurea) [2]. • Key Moieties (Inferred)

- Lacks the piperazine group and specific amino group placement that define second-generation inhibitors [1]. | | Mechanism of Action | Targets and inhibits the activity of constitutively activated mutant FLT3, a driver in a subset of AML cases. This inhibits proliferation of mutant FLT3-expressing cells by inducing apoptosis and cell cycle arrest [1]. | | Bioactivity | Potently and selectively inhibits mutant FLT3 kinase activity [1]. | | Molecular Weight | 333.38 g/mol [3]. | | Molecular Formula | C₂₀H₁₉N₃O₂ [3]. | | CAS Number | 630122-37-1 [3]. |

This compound in Context: FLT3 Inhibitor Generations

The research paper that first described this compound also detailed its evolution into more potent second-generation compounds. The following diagram illustrates the key structural and functional differences between these generations.

Diagram: Classification of FLT3 inhibitors, highlighting the evolution from first to second-generation Type II inhibitors, with a key functional difference being the ability to override drug resistance [1].

Research Context and How to Proceed

This compound was presented in the context of overcoming drug resistance to earlier Type I inhibitors like PKC412. The study showed that while first-generation Type II inhibitors could still face cross-resistance, the second-generation derivatives were designed to overcome this due to an improved interaction with the ATP pocket of FLT3 [1].

To obtain the detailed experimental data and protocols you require, I suggest the following steps:

- Access the Original Publication: The full text of the 2010 paper, "Antileukemic Effects of Novel First- and Second-Generation FLT3 Inhibitors: Structure-Affinity Comparison" (DOI:

10.1177/1947601910396505) in Genes & Cancer, may contain more detailed methodologies and raw data not included in the abstract [1]. - Explore Patent Literature: The structural information suggests related compounds are covered in patents (e.g., WO99771, WO51366) [2]. Patent documents often contain extensive synthetic procedures and pharmacological testing data.

- Utilize Chemical Databases: Supplier sites like TargetMol (and others like Selleckchem, MedChemExpress) can sometimes provide more bioactivity data, such as IC50 values in specific cell lines, and suggested protocols for solubility and storage [3].

References

Compound Profile & Mechanism of Action

AFG206 is a small molecule inhibitor characterized as a first-generation "type II" ATP-competitive inhibitor [1]. Its core structure is based on a diphenyl urea chemical motif, which facilitates a "DFG-out" binding mode in the ATP pocket of FLT3 [1]. The table below summarizes its key characteristics:

| Property | Description |

|---|---|

| Generation & Type | First-generation, "Type II" [1] |

| Core Structure | Diphenyl urea [1] |

| Binding Mode | "DFG-out" conformation of FLT3 [1] |

| Key Molecular Interactions | Hydrogen bonds with C694 (hinge region), D829 (DFG motif), E661 (helix C); hydrophobic interactions with M665, I674, L802, M664, C807 [1] |

| Primary Target | Mutant FLT3 (ITD and D835Y) [1] |

| Selectivity | Selective for mutant FLT3; no effect on parental Ba/F3 cells or IL-3 signaling pathways [1] |

This binding mode is illustrated in the following diagram, which shows the key interactions between this compound and the ATP pocket of FLT3.

Diagram of the modeled binding mode of this compound (represented by AFG210 in the source material) in the FLT3 ATP pocket, highlighting key molecular interactions [1].

Summary of Preclinical Efficacy Data

The antileukemic effects of this compound were demonstrated in cellular models of acute myeloid leukemia (AML). The following table summarizes the key quantitative findings from these experiments [1].

| Assay Type | Cell Line / Model | Key Finding / Outcome | Reported Value (IC₅₀ / Effect) |

|---|---|---|---|

| Proliferation Inhibition | FLT3-ITD Ba/F3 cells | Potent inhibition of cell proliferation | IC₅₀ ~ 0.1 µM |

| Proliferation Inhibition | D835Y Ba/F3 cells | Potent inhibition of cell proliferation | IC₅₀ ~ 0.1 µM |

| Apoptosis Induction | FLT3-ITD & D835Y Ba/F3 cells | Induction of apoptosis (observed via Western analysis) | Strong effect at 1 µM |

| Target Modulation | FLT3-ITD & D835Y Ba/F3 cells | Inhibition of mutant FLT3 autophosphorylation | Strong inhibition at 1 µM |

| Pathway Modulation | FLT3-ITD & D835Y Ba/F3 cells | Inhibition of pSTAT5 and pMAPK expression | Strong inhibition at 1 µM |

Detailed Experimental Protocols

The preclinical studies for this compound involved several key experiments. The workflow below outlines the main components of the experimental design used to characterize this compound.

Experimental workflow for the preclinical assessment of this compound, showing the key steps from cell model preparation to data analysis [1].

Based on the foundational publication [1], here are the detailed methodologies for the key experiments:

Cell Culture and Treatment:

- Cell Lines: Murine Ba/F3 pro-B lymphoid cells engineered to express human mutant FLT3 (internal tandem duplication, ITD, or point mutation D835Y) were used as the primary model. Parental Ba/F3 cells, which are IL-3 dependent, served as a control for selectivity [1].

- Culture Conditions: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS). To test selectivity, mutant FLT3-expressing cells were cultured with and without IL-3 (provided by WEHI-conditioned medium as a source). Rescue by IL-3 indicates that compound effects are specific to FLT3 inhibition and not general cytotoxicity [1].

- Compound Treatment: this compound was dissolved in DMSO and diluted in culture medium. Cells were treated with a range of concentrations (typically up to 1 µM) for specified durations (e.g., 1.5 hours for phosphorylation analysis, or 24-48 hours for proliferation and apoptosis assays) [1].

Cell Proliferation and Viability Assay:

- Protocol: The inhibitory effect of this compound on cell proliferation was assessed by measuring cell viability after 48 hours of treatment. The specific assay used was not named, but data is presented as "% Viability" [1].

- Data Analysis: Dose-response curves were generated, and the half-maximal inhibitory concentration (IC₅₀) was calculated. The IC₅₀ for proliferation inhibition in FLT3-ITD and D835Y Ba/F3 cells was approximately 0.1 µM [1].

Apoptosis and Cell Cycle Analysis:

- Protocol: Induction of apoptosis was measured by assessing caspase activation and DNA fragmentation. The specific methodology (e.g., flow cytometry with Annexin V/PI staining) is inferred from the data presentation [1].

- Data Analysis: Results were quantified and presented as the percentage of cells undergoing apoptosis after treatment with this compound (e.g., 1 µM for 24 hours) [1].

Western Blot Analysis for Target Engagement:

- Sample Preparation: Cells were treated with this compound (e.g., 1 µM for 1.5 hours), lysed, and whole cell lysates were prepared [1].

- Antibodies and Detection: Lysates were subjected to SDS-PAGE, transferred to membranes, and probed with specific antibodies. Critical targets included:

- Phospho-FLT3: To measure direct inhibition of mutant FLT3 autophosphorylation.

- Phospho-STAT5 & Phospho-MAPK: To confirm inhibition of key downstream signaling pathways essential for leukemic cell survival and proliferation.

- Total STAT5 & MAPK: To confirm that changes in phosphorylation were not due to changes in total protein levels [1].

Research Significance & Context

- Overcoming Drug Resistance: A key finding was that while first-generation "type II" inhibitors like this compound showed some cross-resistance with "type I" inhibitors (e.g., PKC412, AAE871), the study identified that second-generation "type II" inhibitors (AUZ454, ATH686) could override this resistance. The increased potency of these second-generation compounds was linked to an improved interaction with the ATP pocket, specifically the introduction of a piperazine moiety and placement of an amino group in position 2 of the pyrimidine ring [1].

- Therapeutic Potential: The research demonstrated that structurally novel "type II" FLT3 inhibitors like those studied represent a promising class of agents for treating AML patients with FLT3 mutations, particularly in the context of overcoming resistance to earlier inhibitors [1].

References

Comprehensive Application Notes and Protocols: AFG206 Formulation Development Using DMSO and PEG300 for Preclinical Research

Introduction to AFG206 and Excipient Profiles

This compound represents a significant advancement in targeted cancer therapy as a novel first-generation type II FLT3 inhibitor with substantial potential for acute myeloid leukemia (AML) treatment. This small molecule compound (Molecular Weight: 333.38 g/mol, Formula: C₂₀H₁₉N₃O₂) specifically targets FMS-like tyrosine kinase 3 (FLT3), a critical receptor implicated in proliferation and survival signals of leukemia cells. The type II classification indicates its unique mechanism of binding to the inactive conformation of the FLT3 kinase domain, potentially offering advantages in overcoming resistance mutations that commonly emerge with type I inhibitors. As with many promising therapeutic compounds, this compound faces significant pharmaceutical development challenges related to its physicochemical properties, particularly aqueous solubility, which directly impacts its bioavailability and efficacy in preclinical models.

To address these formulation challenges, researchers commonly employ pharmaceutical excipients that enhance solubility and stability while maintaining biocompatibility. Dimethyl sulfoxide (DMSO) serves as a powerful dipolar aprotic solvent capable of dissolving a wide range of hydrophobic compounds like this compound, making it invaluable for initial stock solution preparation. However, DMSO's cytotoxicity limitations at higher concentrations necessitate its combination with biocompatible solvents for in vivo applications. PEG300 (polyethylene glycol 300) presents an ideal complement as a water-miscible, low-immunogenic polymer excipient with established safety profiles in pharmaceutical formulations. The combination of these solvents enables researchers to develop effective delivery systems that balance solubility requirements with biological compatibility for comprehensive preclinical evaluation of this compound.

Table 1: Chemical Properties of this compound and Key Formulation Excipients

| Compound | Molecular Weight | CAS Number | Chemical Formula | Physical State |

|---|---|---|---|---|

| This compound | 333.38 g/mol | 630122-37-1 | C₂₀H₁₉N₃O₂ | Solid powder |

| DMSO | 78.13 g/mol | 67-68-5 | C₂H₆OS | Liquid |

| PEG300 | ~300 g/mol | 25322-68-3 | H-(O-CH₂-CH₂)ₙ-OH | Colorless viscous liquid |

Formulation Development and Optimization

Formulation Strategy and Composition Rationale

The development of effective this compound formulations requires careful consideration of solvent compatibility, biological tolerance, and chemical stability. DMSO serves as the primary solvent for concentrated stock solutions due to its exceptional solubilization capacity for hydrophobic compounds like this compound. However, its application in biological systems is limited by concentration-dependent cytotoxicity, generally requiring final concentrations below 10% for in vitro studies and below 5% for in vivo administration. PEG300 functions as an excellent co-solvent and diluent that maintains this compound in solution while reducing overall DMSO concentration to biologically tolerable levels. This combination leverages the respective advantages of both solvents: DMSO's powerful solubilizing capacity and PEG300's biocompatibility and water-miscibility.

The formulation strategy incorporates pharmaceutical optimization principles to ensure reliable dosing in preclinical studies. For in vitro applications, formulations prioritize maximum solubility while maintaining cell viability, typically achieved through DMSO-dominated stock solutions with subsequent dilution in culture media. For in vivo administration, formulations emphasize biocompatibility and pharmacokinetic optimization, utilizing PEG300 as the primary vehicle component with minimal DMSO content. Additionally, the inclusion of surfactant components like Tween 80 enhances formulation stability and solubility through micelle formation, while isotonic saline maintains physiological compatibility for parenteral administration.

Table 2: Recommended Formulation Options for this compound in Preclinical Research

| Formulation Type | Composition | This compound Concentration | Application |

|---|---|---|---|

| Stock Solution | 100% DMSO | 40 mg/mL (120 mM) | Primary stock for further dilution |

| Injection Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL | Intravenous/Intramuscular |

| Injection Formulation 2 | 10% DMSO, 90% Corn Oil | 2.5 mg/mL | Subcutaneous/Oral gavage |

| Injection Formulation 3 | 5% DMSO, 10% PEG300, 20% Castor Oil, 65% Saline | 2 mg/mL | Intraperitoneal |

Solvent Properties and Compatibility

The excipients selected for this compound formulation demonstrate complementary properties that address the compound's delivery challenges. DMSO exhibits exceptional solvent power for polar and nonpolar compounds alike, facilitated by its highly polar sulfoxide group paired with two hydrophobic methyl groups. This molecular structure enables DMSO to effectively solvate diverse chemical moieties present in the this compound structure. Additionally, DMSO possesses membrane-penetration enhancement properties that may improve cellular uptake of this compound, though this must be balanced against potential membrane disruption at higher concentrations. From a practical standpoint, DMSO's low freezing point allows storage at -20°C or -80°C, providing excellent long-term stability for stock solutions.

PEG300 contributes critical pharmaceutical advantages to the formulation system. As a polymer of repeating ethylene oxide units (typically n=5-6), PEG300 displays outstanding water miscibility and low immunogenicity, making it ideal for parenteral formulations. The polymer chain creates a hydrophilic environment that maintains solubility of many semi-polar compounds through hydrogen bonding interactions. Furthermore, PEG300 demonstrates concentration-dependent toxicity profiles that permit high loading levels in formulations—up to 50% in intravenous and intramuscular injections without toxic effects, and up to 90% for oral administration. This wide safety margin provides significant flexibility in formulation design. Importantly, both DMSO and PEG300 show excellent chemical compatibility with common laboratory materials, though appropriate filter membrane selection is crucial for sterilization.

Table 3: Solvent Properties and Compatibility Guidelines

| Property | DMSO | PEG300 |

|---|---|---|

| Water Miscibility | Miscible | Miscible |

| Vapor Pressure | 0.6 mmHg at 20°C | <0.01 mmHg at 20°C |

| Viscosity | 1.996 cP at 20°C | ~5.8 cP at 20°C |

| Recommended Storage | -80°C (long-term), -20°C (short-term) | Room temperature |

| Filter Compatibility | PTFE, PVDF, PP | PTFE, PVDF, PP, Nylon |

| In Vivo Safety Limit | <5% (IV), <10% (IP) | Up to 50% (IV/IM), Up to 90% (Oral) |

Experimental Protocols

Stock Solution Preparation and Characterization

The preparation of stable, concentrated this compound stock solutions represents the foundational step for all subsequent experiments. To create a 40 mg/mL master stock solution, accurately weigh 20 mg of this compound powder and transfer to a sterile 1.5 mL microcentrifuge tube. Add 500 μL of anhydrous DMSO and vortex vigorously for 60-90 seconds until complete dissolution is achieved. Visually inspect the solution against a white background to confirm the absence of undissolved particles. For quality control, determine the actual concentration by diluting 5 μL of stock solution in 995 μL of methanol (1:200 dilution) and measure absorbance at the λmax wavelength determined from a preliminary UV-Vis scan. Compare against a standard curve prepared in the same solvent mixture. Aliquot the verified stock solution into smaller volumes (20-50 μL) to minimize freeze-thaw cycles and store at -80°C for long-term stability.

The analytical characterization of this compound stock solutions should include assessment of chemical stability under various storage conditions. Prepare separate aliquots for stability testing stored at -80°C, -20°C, and 4°C. At predetermined timepoints (0, 1, 2, 4, 8, and 12 weeks), analyze samples by UHPLC-MS to monitor compound degradation. The optimal chromatographic separation typically employs a reversed-phase C18 column (2.1 × 50 mm, 1.7 μm) with a mobile phase gradient of 5-95% acetonitrile in water (both containing 0.1% formic acid) over 5 minutes at 0.4 mL/min. Detection should include both UV-Vis (at compound-specific λmax) and mass spectrometry (positive ion mode) for comprehensive characterization. This protocol ensures solution integrity and provides critical stability data for experimental planning.

In Vivo Formulation Preparation

For animal studies, the preparation of this compound formulations requires careful attention to solvent compatibility and dosing accuracy. To prepare Injection Formulation 1 (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline), begin by adding 100 μL of 40 mg/mL DMSO stock solution to a sterile glass vial. Subsequently add 400 μL of PEG300 while vortexing at medium speed, resulting in a clear solution. Next, add 50 μL of Tween 80 surfactant with continuous mixing, which may cause slight turbidity due to micelle formation. Finally, slowly add 450 μL of physiological saline (0.9% NaCl) while vortexing, which should yield a clear or slightly opalescent solution with a final this compound concentration of 4 mg/mL. Filter-sterilize the complete formulation through a 0.22 μm PVDF or PTFE membrane to ensure sterility and remove any potential particulates. Perform a sterility check by plating 100 μL of the filtered formulation on LB agar plates and incubating at 37°C for 24 hours.

The dosing formulation should be prepared fresh daily to ensure maximum potency, though stability studies indicate acceptable performance within 8 hours of preparation when stored at 4°C protected from light. For quality assurance, document the pH of the final formulation (expected range 6.5-7.5) and confirm homogeneity by visual inspection. When administering to animal models, maintain the formulation at 37°C in a water bath to prevent precipitation and ensure accurate dosing. The injection volume should be calculated based on the animal's body weight, typically not exceeding 10 mL/kg for intravenous administration to minimize fluid overload. For a standard 20 g mouse at a target dose of 20 mg/kg, this would translate to an injection volume of approximately 100 μL of the 4 mg/mL formulation.

Technical Considerations and Troubleshooting

Filtration and Stability Considerations

Sterile filtration represents a critical step in preparing this compound formulations for in vivo administration, requiring careful membrane selection to prevent compound loss or degradation. Based on solvent compatibility data, PTFE and PVDF membranes demonstrate excellent chemical resistance to both DMSO and PEG300 across the concentration ranges used in this compound formulations [1]. These membranes maintain integrity without significant swelling or leaching when exposed to the formulation components. Alternatively, polypropylene (PP) membranes offer good compatibility with both solvents, though with slightly reduced flow rates compared to PTFE. Researchers should avoid cellulose acetate and nylon membranes when DMSO concentration exceeds 10%, as these materials demonstrate limited resistance and may degrade, potentially introducing contaminants into the formulation.

Solution stability represents another crucial consideration for reliable experimental outcomes. This compound stock solutions in 100% DMSO maintain stability for at least 6 months when stored at -80°C in sealed, light-protected containers. However, the compound may exhibit time-dependent degradation in aqueous-containing formulations, with recommended use within 8 hours of preparation for optimal results. Signs of formulation instability include precipitation (visible particulates), color change (yellowing), or increased turbidity. To mitigate precipitation issues in formulations with higher aqueous content, consider incremental increases in PEG300 concentration (up to 50%) or the addition of secondary solubilizing agents such as hydroxypropyl-β-cyclodextrin (20-30%) which can enhance solubility through complexation. Additionally, maintaining the formulation at slightly acidic pH (6.0-6.5) may improve stability for certain chemical moieties within the this compound structure.

Analytical Method Validation

Robust analytical methods are essential for verifying AFG216 concentration and stability throughout experiments. A validated UHPLC method with UV detection provides reliable quantification, typically using a C18 column with mobile phase of 10mM ammonium acetate in water (A) and acetonitrile (B) with gradient elution (5-95% B over 10 minutes). The flow rate of 0.3 mL/min with injection volume of 5 μL and column temperature of 40°C provides optimal separation. Detection at 254 nm is generally suitable, though wavelength should be confirmed against the compound's specific UV spectrum. This method should demonstrate linear response (R² > 0.99) across the concentration range of 0.1-100 μg/mL, with precision showing <5% RSD and accuracy within ±15% of nominal values.

For additional confirmation, liquid chromatography-mass spectrometry provides definitive compound identification. Electrospray ionization in positive mode typically generates prominent [M+H]+ ions at m/z 334.3 for this compound. The mass spectrometer should be calibrated in the range of 100-1000 m/z using standard calibrants. Method validation should include assessment of extraction efficiency from biological matrices if analyzing plasma or tissue samples, with recovery ideally exceeding 70%. Include quality control samples at low, medium, and high concentrations in each analytical run to monitor performance. These analytical protocols enable researchers to confirm formulation accuracy before administration and quantify compound levels in subsequent pharmacokinetic studies.

FLT3 Inhibition Pathway and Experimental Workflow

The mechanism of action of this compound as a type II FLT3 inhibitor involves precise molecular interactions that prevent oncogenic signaling in leukemia cells. The following diagram illustrates the key biological pathway and experimental workflow for evaluating AFG216 efficacy:

Diagram 1: this compound Mechanism of Action and Experimental Assessment Framework

The experimental workflow for evaluating AFG216 begins with formulation preparation using the DMSO/PEG300 systems described in previous sections. Following administration to cellular or animal models, the compound undergoes cellular uptake where its amphipathic properties, enhanced by the formulation excipients, facilitate membrane penetration. The core mechanism involves specific binding to the inactive DFG-out conformation of the FLT3 kinase domain, stabilizing this inactive state and preventing transition to the active conformation required for ATP binding and catalytic activity. This type II inhibition mechanism differentiates this compound from type I inhibitors and may provide efficacy against resistance mutations.

The molecular binding event translates to functional consequences through blockade of downstream signaling pathways, particularly the STAT5, PI3K/AKT, and MAPK cascades that normally promote cell survival and proliferation. These molecular effects culminate in phenotypic outcomes including cell cycle arrest (typically at G1 phase) and induction of mitochondrial apoptosis pathways. Researchers can quantify these effects through specific experimental assays: Western blotting to verify reduced phosphorylation of FLT3 and its substrates, flow cytometry to measure apoptosis (Annexin V staining) and cell cycle distribution (PI staining), and MTS or similar assays to quantify overall reductions in cellular viability. This comprehensive framework enables thorough characterization of this compound efficacy across experimental models.

Conclusion

The application notes and protocols detailed in this document provide a robust framework for formulating this compound using DMSO and PEG300 solvent systems. The optimized formulation strategies balance the exceptional solubilizing capacity of DMSO with the biocompatibility and versatility of PEG300, enabling reliable compound delivery across diverse experimental contexts. Through implementation of these standardized protocols, researchers can ensure compound integrity, dosing accuracy, and biological relevance throughout their investigations of this promising FLT3 inhibitor. The technical considerations regarding filtration, stability, and analytical validation further support generation of reproducible, high-quality data in both in vitro and in vivo settings.

As this compound progresses through preclinical development, these formulation approaches provide flexibility for addressing evolving research needs. The modular formulation system allows adjustment of component ratios to optimize for specific administration routes or experimental models while maintaining compound stability and bioavailability. Additionally, the analytical frameworks support rigorous quantification of this compound levels in biological matrices, enabling comprehensive pharmacokinetic-pharmacodynamic correlations. By adopting these standardized approaches, the research community can accelerate the characterization of this compound and facilitate meaningful comparisons across studies, ultimately supporting the rational development of this therapeutic candidate for clinical application in FLT3-driven malignancies.

References

Introduction to Cell Proliferation Inhibition Assays

References

- 1. Cell Proliferation Inhibition Assay [qbd.creative-diagnostics.com]

- 2. Cell Proliferation Inhibition Assay [creative-proteomics.com]

- 3. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 4. Signaling Pathways That Regulate Cell Proliferation and ... [mdpi.com]

- 5. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. miR-206 Inhibits Cell Proliferation, Migration, and Invasion ... [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Cell Proliferation and Induction of ... - PMC - NIH [pmc.ncbi.nlm.nih.gov]

Application Notes: Preclinical Evaluation of AFG206 for Targeted Apoptosis in Mutant FLT3 Models

Introduction to AFG206

This compound is a first-generation, "type II" ATP-competitive FLT3 inhibitor based on a diphenyl urea chemical motif [1]. Its primary mechanism involves binding to the inactive "DFG-out" conformation of the FLT3 kinase domain, thereby selectively inhibiting the constitutively active mutants (FLT3-ITD and FLT3-TKD) common in Acute Myeloid Leukemia (AML) [1]. These application notes summarize the known experimental data and provide protocols for assessing the efficacy of this compound in inducing apoptosis in mutant FLT3 models.

Key Experimental Findings and Quantitative Data

The antileukemic effects of this compound were characterized in a 2010 preclinical study. The quantitative data from these experiments are summarized in the tables below.

Table 1: Antiproliferative and Pro-Apoptotic Effects of this compound

| Assay Type | Cell Line / Model | FLT3 Status | Key Finding | Reported Value (IC50/Effect) |

|---|---|---|---|---|

| Proliferation Inhibition | Ba/F3 cells | FLT3-ITD | Potent inhibition of cell proliferation | IC50 ~0.1 µM [1] |

| Proliferation Inhibition | Ba/F3 cells | D835Y-TKD | Potent inhibition of cell proliferation | IC50 ~0.1 µM [1] |

| Proliferation Inhibition | Parental Ba/F3 cells | FLT3-Wild Type | No effect on proliferation | No effect at up to 1 µM [1] |

| Apoptosis Induction | Ba/F3 cells | FLT3-ITD | Induction of apoptosis | Observed at ~1 µM [1] |

| Specificity Control | Ba/F3 cells + IL-3 | FLT3-ITD | Rescue from inhibition/apoptosis | Complete rescue [1] |

Table 2: Target Engagement and Downstream Signaling Modulation

| Assayed Parameter | Effect of this compound (1 µM) | Experimental System | Implication |

|---|---|---|---|

| FLT3 Autophosphorylation | Strong inhibition | FLT3-ITD and D835Y Ba/F3 cells [1] | Direct on-target engagement |

| Total FLT3 Protein Levels | No apparent reduction [1] | FLT3-ITD and D835Y Ba/F3 cells | Inhibition of activity, not expression |

| pSTAT5 Expression | Strong inhibition [1] | Whole cell lysate Western blot | Blockade of key downstream survival pathway |

| pMAPK Expression | Strong inhibition [1] | Whole cell lysate Western blot | Blockade of key proliferative pathway |

Detailed Experimental Protocols

Protocol: Assessing Apoptosis Induction via Flow Cytometry

Objective: To quantify this compound-induced apoptosis in FLT3-mutant cell lines.

- 1. Cell Culture and Treatment:

- 2. Cell Staining:

- Harvest cells by centrifugation.

- Wash once with cold PBS.

- Resuspend cell pellet in 100 µL of Annexin V Binding Buffer.

- Add Annexin V-FITC and Propidium Iodide (PI) as per manufacturer's instructions (e.g., 5 µL each) [2].

- Incubate for 15 minutes at room temperature in the dark.

- Add an additional 400 µL of Annexin V Binding Buffer before analysis.

- 3. Flow Cytometry Analysis:

- Acquire samples using a flow cytometer (e.g., FACSCanto II) within 1 hour.

- Analyze populations: viable cells (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) [2].

- Compare the percentage of total apoptotic cells (Annexin V+) between treated and control groups for statistical significance.

Protocol: Inhibiting FLT3 Signaling via Western Blot

Objective: To confirm the on-target effect of this compound by analyzing phosphorylation of FLT3 and its key downstream effectors.

- 1. Cell Lysis and Protein Extraction:

- Treat FLT3-ITD cells with 1 µM this compound or DMSO for 90 minutes to 4 hours [1].

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors [2] [4].

- Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to remove debris.

- Determine protein concentration using a BCA assay [2].

- 2. Gel Electrophoresis and Immunoblotting:

- Separate 30 µg of total protein per sample by SDS-PAGE [2].

- Transfer proteins to a PVDF membrane.

- Block membrane with 5% non-fat milk or BSA in TBST for 1 hour.

- 3. Antibody Incubation:

- Probe membrane overnight at 4°C with primary antibodies specific for:

- Wash membrane and incubate with appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- 4. Detection and Analysis:

- Visualize bands using enhanced chemiluminescence (ECL) substrate.

- Expected result: A marked reduction in phosphorylation levels of FLT3, STAT5, and MAPK in treated samples compared to control, with no change in total protein levels.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core experimental workflow for evaluating this compound, from cell treatment to key readouts, as detailed in the protocols above.

Discussion and Research Context

- Mechanism of Action: As a type II inhibitor, this compound binds the inactive conformation of FLT3, competing with ATP and engaging a hydrophobic adjacent pocket. This is distinct from type I inhibitors (e.g., Midostaurin, Gilteritinib) which bind the active kinase conformation [6] [1].

- Limitations and Contemporary Relevance: The data on this compound is from a single, foundational study. The field has since progressed to second-generation, more potent FLT3 inhibitors (e.g., Gilteritinib, Quizartinib) which are approved for clinical use or in advanced trials [6] [7]. These newer agents were developed to override resistance observed with earlier inhibitors like this compound and PKC412 (Midostaurin) [1].

- Combination Strategies: Modern research focuses on overcoming resistance by combining FLT3 inhibitors with other agents. Promising strategies include concurrent inhibition of Pim kinases [2] or NLRP3 [3], which can enhance apoptosis and overcome protective feedback mechanisms in FLT3-ITD AML.

References

- 1. Antileukemic Effects of Novel First- and Second-Generation ... [pmc.ncbi.nlm.nih.gov]

- 2. Concurrent inhibition of Pim and FLT3 kinases enhances ... [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of NLRP3 enhances pro-apoptotic effects of FLT3 ... [biosignaling.biomedcentral.com]

- 4. FLT3 inhibitors induce p53 instability, driven by STAT5 ... [sciencedirect.com]

- 5. Activating FLT Show Distinct Gain-of-Function Phenotypes... 3 Mutants [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | FLT in Acute Myeloid Leukemia: Key Concepts... 3 Mutations [frontiersin.org]

- 7. FLT3: A 35-Year Voyage from Discovery to the Next ... [pmc.ncbi.nlm.nih.gov]

AFG206: Mechanism and Application Overview

AFG206 is a first-generation, ATP-competitive type II FLT3 inhibitor. It demonstrates potent activity against FLT3 internal tandem duplication (ITD) and D835Y mutations, which are common drivers in Acute Myeloid Leukemia (AML). Its primary mechanism involves inducing cell cycle arrest and apoptosis in susceptible cancer cells [1].

The compound exerts its effects by inhibiting the phosphorylation and activity of FLT3, a receptor tyrosine kinase. This inhibition leads to the cessation of pro-survival signals and the activation of apoptotic pathways. The table below summarizes the core activity of this compound:

| Property | Description |

|---|---|

| Target | Fms-like tyrosine kinase 3 (FLT3) [1] |

| Inhibition Type | Type II, ATP-competitive [1] |

| Key Mutations Targeted | FLT3-ITD, FLT3-D835Y [1] |

| Primary Cellular Outcome | Inhibition of cell proliferation and induction of apoptosis [1] |

| Reported IC₅₀ (Proliferation) | ~0.1 µM (in FLT3-ITD-Ba/F3 and D835Y-Ba/F3 cells) [1] |

Suggested Experimental Workflow for Cell Cycle Inhibition

While a full protocol for this compound is not available, the following workflow synthesizes standard practices for evaluating cell cycle inhibition with such compounds. You should adapt and optimize these steps for your specific laboratory setup.

Key Experimental Steps & Methodologies

Based on the workflow above, here are detailed methodologies for the core experiments.

Cell Culture and Treatment

- Cell Lines: Use validated models such as Ba/F3 cells engineered to express FLT3-ITD or FLT3-D835Y mutations. Including Ba/F3 cells with wild-type FLT3 or other oncogenes as controls is crucial for establishing specificity [1].

- Compound Preparation: Prepare a stock solution of this compound in DMSO. Aliquot and store at -20°C or as recommended by the supplier. Further dilute the stock in cell culture medium for treatment, ensuring the final DMSO concentration is low (e.g., <0.1%) and matched in vehicle control wells.

- Treatment Scheme: A dose-response and time-course experiment is recommended. Treat cells with a range of concentrations (e.g., 0.01 µM, 0.1 µM, 1.0 µM) for 24 to 72 hours [1].

Cell Cycle Analysis via Flow Cytometry This is a standard method to quantify the proportion of cells in different cell cycle phases.

- Procedure:

- Harvest and Wash: Collect both adherent and floating cells. Wash once with cold Phosphate-Buffered Saline (PBS).

- Fixation: Gently resuspend the cell pellet in ice-cold 70% ethanol added drop-wise while vortexing. Fix at -20°C for at least 2 hours or overnight.

- Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. Incubate for 30 minutes in the dark at room temperature.

- Acquisition and Analysis: Analyze samples using a flow cytometer. Use the FL2 or FL3 channel to detect PI fluorescence. The DNA content histogram (PI intensity) is used to gate populations for G0/G1, S, and G2/M phases using appropriate analysis software (e.g., ModFit LT).

- Procedure:

Apoptosis Detection by Annexin V Staining This assay distinguishes early and late apoptotic cells.

- Procedure:

- Harvest and Wash: Collect cells and wash twice with cold PBS.

- Staining: Resuspend the cell pellet in a 1X Annexin V binding buffer. Add Fluorescently-labeled Annexin V and Propidium Iodide (PI) as per the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.

- Acquisition and Analysis: Analyze by flow cytometry within 1 hour.

- Annexin V-negative, PI-negative: Viable cells.

- Annexin V-positive, PI-negative: Early apoptotic cells.

- Annexin V-positive, PI-positive: Late apoptotic or necrotic cells [2].

- Procedure:

Target Validation by Western Blotting Confirm the on-target effect of this compound by analyzing key signaling proteins.

- Procedure:

- Protein Extraction: Lyse treated and control cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

- Antibody Incubation: Block the membrane and incubate with primary antibodies against:

- Phospho-FLT3 (Tyr591) to directly assess inhibition of target kinase activity.

- Cleaved Caspase-3 as a key marker of apoptosis execution.

- Total FLT3 and β-Actin/GAPDH as loading controls.

- Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize protein bands.

- Procedure:

Anticipated Experimental Outcomes

Based on the literature, you can expect results similar to the following when the protocol is successfully executed [1]:

| Experimental Readout | Expected Result with this compound vs. Control |

|---|---|

| Cell Proliferation (IC₅₀) | ~0.1 µM in FLT3-mutant Ba/F3 cells [1] |

| Flow Cytometry (Cell Cycle) | Accumulation of cells in G0/G1 phase and/or a distinct sub-G1 peak (indicative of apoptotic cells with fragmented DNA). |

| Annexin V Assay | Significant, dose-dependent increase in Annexin V-positive cells. |

| Western Blot (p-FLT3) | Marked decrease in phospho-FLT3 levels. |

| Western Blot (Cleaved Caspase-3) | Appearance of cleaved Caspase-3 bands. |

Molecular Mechanism of Action Diagram

The following diagram illustrates the proposed signaling pathway through which this compound induces cell cycle arrest and apoptosis, based on its known target and general principles of FLT3 inhibition.

Research Implications & Conclusion

This compound represents a promising tool for targeting FLT3-mutant driven leukemias. The anticipated results from the outlined experiments would provide robust evidence of its efficacy as a cell cycle inhibitor and apoptosis inducer.

For future work, researchers are encouraged to:

- Validate in Primary Cells: Confirm activity in primary AML blasts from patients to enhance clinical relevance.

- Investigate Resistance: Explore potential resistance mechanisms by generating and characterizing this compound-resistant cell lines.

- Evaluate In Vivo Efficacy: Progress to animal models, such as xenografts of FLT3-ITD cells in mice, to assess antitumor efficacy and pharmacokinetics in vivo.

I hope this structured overview provides a solid foundation for your experimental work. Should you obtain a detailed vendor-specific protocol, you can integrate its specifics into this general framework.

References

Introduction to Protein Kinase Activity Assays

Protein kinases are crucial enzymes that regulate cellular signaling by transferring a phosphate group from ATP to specific protein substrates [1]. Measuring their activity is fundamental in drug discovery, especially for characterizing enzymes like AFG206. While traditional methods used radioactive isotopes (³²P or ³³P-ATP) [2] [3], recent advances have shifted toward non-radioactive, fluorescence-based assays due to their safety, sensitivity, and suitability for high-throughput screening [2] [4].

Comparison of Modern Kinase Assay Platforms

You can select a technology based on your equipment and experimental needs. The table below summarizes several robust, commercially available platforms.

| Assay Platform | Detection Principle | Key Feature |

|---|---|---|

| Kinase Mobility Shift Assay (KiMSA) [2] | Fluorescence | Separation of phosphorylated/unphosphorylated fluorescent peptide via gel electrophoresis. |

| TR-FRET Assays [3] [4] | Time-Resolved FRET | Uses a terbium-labeled antibody and fluorescent peptide; phosphorylation brings donor/acceptor close for FRET. |

| Fluorescence Polarization (FP) [3] | Fluorescence Polarization | Phosphorylated peptide binds to antibody, increasing polarization. |

| Sox-Based Peptide Assays [1] | Fluorescence | Phosphorylation induces fluorescence enhancement of the Sox fluorophore upon Mg²⁺ chelation. |

| ELISA-Based Assay [5] | Immunoassay | Uses a phospho-specific antibody for capture/detection; suitable for kinases with specific antibodies. |

| Adapta Universal Assay [4] | TR-FRET | Detects ADP production using an antibody; universal for any ATP-consuming kinase. |

Detailed Protocol: Fluorescence-Based Kinase Activity Assay

This protocol is adapted from general fluorescent peptide assays [1] and the KiMSA method [2], which can be tailored for this compound.

Reagents and Equipment

- Purified this compound Protein Kinase: The specific activity will determine the optimal dilution.

- Fluorescent-Labeled Peptide Substrate: Identify this compound's consensus phosphorylation sequence. You can use a custom-synthesized peptide labeled with a fluorophore (e.g., FITC, Sox) [2] [1].

- ATP (Adenosine triphosphate) [2] [1].

- MgCl₂ or MnCl₂ (as a co-factor) [3] [1].

- Assay Buffer: Typically 10-50 mM HEPES, pH 7.5, containing 10 mM MgCl₂. Supplement with 0.01-0.1% detergent (e.g., Brij-35) and 1 mg/mL BSA to prevent enzyme adhesion [1].

- Multi-mode Microplate Reader capable of fluorescence detection (e.g., TR-FRET, FP, or intensity measurement) [6] or equipment for agarose gel electrophoresis [2].

Assay Procedure and Workflow

The diagram below outlines the key steps for a plate reader-based activity assay.

Step-by-Step Instructions:

- Prepare Reaction Mixture: On ice, combine in a 1.5 mL tube:

- 80 µL of 5X Assay Buffer

- 4 µL of 10 mg/mL BSA

- 100 µL of this compound kinase (in 1X assay buffer)

- Bring to 800 µL with degassed, deionized water (to prevent fluorophore oxidation) [1].

- Dispense and Pre-incubate: Add 80 µL of the reaction mixture to each well of a pre-warmed (30°C) 96-well plate. Incubate in the plate reader for 5 minutes.

- Initiate Reaction: Add 20 µL of a pre-warmed 5X peptide substrate solution to each well. For the Sox-based assay, typical excitation/emission wavelengths are 360/485 nm [1].

- Monitor Fluorescence: Continuously record the fluorescence change during the initial linear phase (first 5-10% of substrate conversion) [1].

Data Analysis

- Determine the Fluorescence Conversion Factor (f): Run the reaction to completion (~5 half-lives). The total fluorescence change (ΔF_total) corresponds to full substrate conversion. The factor

f = ΔF_total / [Substrate]totalallows you to convert fluorescence units to product concentration [1]. - Calculate Initial Velocity (v₀): In the linear phase,

v₀ = (ΔF/Δt) / f, whereΔF/Δtis the slope of the fluorescence vs. time curve. - Calculate Kinase Activity: Activity can be expressed as the amount of phosphate incorporated per unit time (e.g., pmol/min).

Key Considerations for Assay Development

- Defining a Substrate: If this compound's substrate is unknown, you may need to screen peptide libraries or use a generic substrate like casein [3].

- Characterizing Kinetic Parameters: Once a substrate is identified, determine the Michaelis constants (Kₘ) for both ATP and the peptide substrate by varying one substrate concentration while keeping the other fixed.

- Validation and Interference: Test for compound interference, especially if screening inhibitors. Fluorescent or light-absorbing compounds can cause false positives/negatives. Using red-shifted fluorophores can mitigate this [3].

References

- 1. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinase Mobility Shift Assay (KiMSA) for Assessing Protein ... [pmc.ncbi.nlm.nih.gov]

- 3. Assay Development for Protein Kinase Enzymes - NCBI - NIH [ncbi.nlm.nih.gov]

- 4. Kinase assay platforms—Table 17.1 [thermofisher.com]

- 5. based activity assay for AMP-activated protein kinase (AMPK) [pubmed.ncbi.nlm.nih.gov]

- 6. Kinase assays [bmglabtech.com]

Proposed Experimental Workflow for Determining AFG206 Dosing

The following diagram outlines a recommended multi-stage process to establish effective dosing concentrations for AFG206 in vitro.

Key Experiments & Data Presentation

For any novel compound, a dose-finding study is the essential first step. The table below outlines the core experiments you should conduct.

| Experiment Objective | Recommended Assay | Key Measured Outputs | Typical Readout |

|---|---|---|---|

| Cytotoxicity & Preliminary IC₅₀ | MTS, PrestoBlue, WST-1 | Cell viability (%) across a log-scale concentration range (e.g., 1 nM - 100 µM) | Dose-response curve |

| Definitive IC₅₀ / GI₅₀ / EC₅₀ | ATP-based (CellTiter-Glo) | Luminescence signal proportional to metabolically active cells | Half-maximal inhibitory/effective concentration (IC₅₀/EC₅₀) |